1,5-Dichloropentane-2,4-dione

Vue d'ensemble

Description

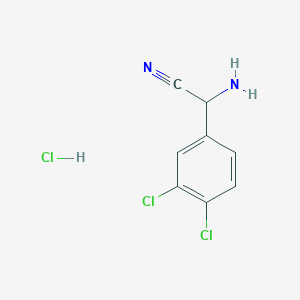

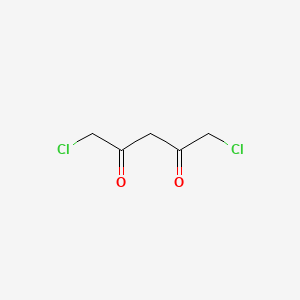

1,5-Dichloropentane-2,4-dione is a chemical compound with the molecular formula C5H6Cl2O2 . It has an average mass of 169.006 Da and a monoisotopic mass of 167.974487 Da .

Synthesis Analysis

The synthesis of 1,5-Dichloropentane-2,4-dione involves the use of a diketone linchpin . This diketone converts peptide libraries displayed on phage to 1,3-diketone bearing macrocyclic peptides (DKMP), which are shelf-stable precursors for Knorr pyrazole synthesis .Molecular Structure Analysis

The molecular structure of 1,5-Dichloropentane-2,4-dione is represented by the linear formula Cl(CH2)5Cl . It has a molecular weight of 141.04 .Physical And Chemical Properties Analysis

1,5-Dichloropentane-2,4-dione has a density of 1.10 g/cm3 at 20 °C . It has a boiling point of 180 °C and a melting point of -72 °C . The refractive index n20/D is 1.457 (lit.) .Applications De Recherche Scientifique

Synthesis of Heterocycles

1,5-Dichloropentane-2,4-dione and its halogen-substituted derivatives are significant in the synthesis of various heterocycles. Research by Kharchenko and Pchelintseva (1996) in the field of organic chemistry details the use of these compounds in creating complex heterocycles like pyrylium, aroylfurans, and pyrazolines. These heterocycles have applications in pharmaceuticals and materials science (Kharchenko & Pchelintseva, 1996).

Darzens Reaction with Aromatic Aldehydes

Another application of 1,5-dichloropentane-2,4-dione is its role in the Darzens reaction with aromatic aldehydes, as explored by Mamedov et al. (1995). This reaction is a key step in the synthesis of complex organic compounds, such as 4-acetoxy-4-aryl-3,3-dichlorobutan-2-ones, which have potential uses in medicinal chemistry and organic synthesis (Mamedov, Berdnikov, Litvinov, & Kuz'mina, 1995).

Cyclization and Photochemistry

Šebek et al. (1992) investigated the cyclization of 1,5-dichloropentane-2,4-dione, revealing its potential in forming cyclic products and intermediates important in photochemistry and thermodynamics. This research highlights the compound's utility in understanding reaction mechanisms and developing novel photochemical processes (Šebek, Novotný, Kratochvil, Schwarz, & Kuthan, 1992).

Interaction with 1,2-Diaminobenzene

The interaction of 1,5-dichloropentane-2,4-dione with 1,2-diaminobenzene was studied by Drewes and Upfold (1977). This research provides insights into the chemical behavior of 1,5-dichloropentane-2,4-dione, particularly in forming benzodiazepines, which are important in pharmaceutical research (Drewes & Upfold, 1977).

Enol Form Structure

Tayyari et al. (2008) conducted a study on the enol form of 1,5-dichloropentane-2,4-dione, providing valuable information on its molecular structure and vibrational frequencies. These findings have implications in spectroscopy and the understanding of molecular dynamics (Tayyari, Najafi, Afzali, امامیان, & Wang, 2008).

Safety and Hazards

1,5-Dichloropentane-2,4-dione is classified as a flammable liquid and vapor. It is toxic if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . The safety precautions include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources. In case of swallowing, immediate medical attention is required .

Propriétés

IUPAC Name |

1,5-dichloropentane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2O2/c6-2-4(8)1-5(9)3-7/h1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZMIZMSMICNNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CCl)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dichloropentane-2,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Pyridinecarboxylic acid, 2-amino-6-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-4-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3265460.png)

amine hydrochloride](/img/structure/B3265508.png)

![4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B3265544.png)